Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(21)19-8-7-18(11-19)10-14(20)13-9-12(22-4)5-6-15(13)23-18/h5-6,9H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYTZUWOZQXSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chromane derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
Inhibition of Acetyl Coenzyme A Carboxylase
One of the primary applications of tert-butyl 6-methoxy-4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate is as an inhibitor of acetyl coenzyme A carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism and is implicated in various metabolic disorders. The inhibition of ACC can lead to therapeutic effects in conditions such as:
- Vascular Diseases : The compound shows promise in treating hypertension, cardiac angina, heart failure, and arteriosclerosis by modulating lipid metabolism.
- Metabolic Disorders : It may be beneficial for managing obesity, diabetes, insulin resistance, and dyslipidemia by influencing metabolic pathways related to fat storage and utilization .
Potential in Cancer Therapy
Research indicates that compounds like this compound could have anticancer properties. By inhibiting ACC, the compound may disrupt the metabolic adaptations that cancer cells rely on for growth and survival. This aspect warrants further investigation through clinical studies to validate its efficacy against various cancer types.
Neurological Applications
The compound has potential applications in treating neurological disorders such as diabetic neuropathy and bulimia. By modulating metabolic pathways, it may help alleviate symptoms associated with these conditions .
Herbicidal Properties
In addition to its medicinal uses, this compound has been identified as a potential herbicide. Its mechanism involves disrupting lipid biosynthesis in plants, which is critical for their growth and development. This property can be harnessed for developing selective herbicides that target specific weed species without harming crops.
Case Study 1: ACC Inhibition in Metabolic Disorders
A study demonstrated that derivatives of spirochromanone compounds exhibit strong ACC-inhibiting activity. In vitro assays showed significant reductions in fatty acid synthesis in human adipocytes treated with these compounds, suggesting their therapeutic potential in managing metabolic syndrome .
Case Study 2: Herbicidal Activity Assessment
Field trials conducted on various agricultural crops revealed that formulations containing this compound effectively controlled weed populations while maintaining crop yield. The targeted action on lipid metabolism allows for selective weed management strategies that could enhance agricultural productivity without relying heavily on traditional herbicides.
Mechanism of Action
The mechanism by which tert-butyl 6-methoxy-4-oxospiro[chromane-2,3’-pyrrolidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The spiro linkage and functional groups present in the compound allow it to interact in unique ways, potentially leading to significant biological activity.
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Halogenated Derivatives
The 6-methoxy group distinguishes this compound from halogenated analogs such as:
- tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS: 439811-37-7): Substitutes methoxy with chloro and uses a piperidine spiro ring instead of pyrrolidine .
- tert-Butyl 6-bromo-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS: 690632-38-3): Features bromo at the 6-position and a piperidine spiro system .
Key Differences :
Spiro Ring Variations: Pyrrolidine vs. Piperidine
The spiro ring size (5-membered pyrrolidine vs. 6-membered piperidine) influences conformational flexibility and intermolecular interactions:
Functional Group Modifications
- Unsubstituted Analog : Tert-butyl 4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate lacks the 6-methoxy group. Its discontinuation in commercial catalogs (CymitQuimica) suggests lower stability or efficacy compared to substituted derivatives .
- Sulfonate Derivatives : Compounds like tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate highlight the role of sulfonate groups in modulating solubility and metabolic stability, though their spiro systems differ .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Methoxy-substituted derivatives may require milder conditions compared to halogenated analogs due to reduced steric and electronic demands .
- Biological Relevance : The 6-methoxy group’s hydrogen-bonding capacity (via oxygen lone pairs) could enhance interactions with biological targets, as seen in studies of diamide compounds where substituent polarity correlated with binding affinity .
- Conformational Stability : Pyrrolidine’s puckering (quantified by Cremer-Pople parameters) likely restricts rotational freedom, improving pharmacokinetic profiles relative to piperidine-based analogs .
Biological Activity
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate (CAS Number: 936648-34-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by two interconnected rings sharing a single atom. Its molecular formula is , with a molecular weight of 332.39 g/mol. The structural features include a methoxy group and a carboxylate moiety, which may contribute to its biological activity.
1. Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, related meroterpenoids have demonstrated cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 3.58 |
| Compound B | A549 | 2.28 |
| Compound C | MCF-7 | 4.97 |
These findings suggest that the spiro structure may enhance the compound's ability to inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression .
The mechanism through which this compound exerts its effects may involve the inhibition of critical cellular pathways such as:
- Ras/MAPK Pathway : This pathway is crucial for cell growth and survival. Inhibition can lead to reduced proliferation in cancer cells.
- Topoisomerase Inhibition : Compounds with similar structures have shown to inhibit topoisomerase I activity, which is essential for DNA replication and repair.
Case Studies
Study on Anticancer Efficacy : A recent investigation evaluated the efficacy of various spiro compounds against lung cancer cell lines. This compound was included in the screening and exhibited promising results with an IC50 value comparable to established chemotherapeutics like cisplatin .
Neuroprotective Effects : Another study explored potential neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting a therapeutic avenue for conditions like Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for Tert-butyl 6-methoxy-4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. Key steps include:
- Spiro ring formation : Intramolecular cyclization using catalysts like Pd(OAc)₂ or CuI to construct the spirochromane-pyrrolidine core .
- Methoxy group introduction : Electrophilic aromatic substitution or nucleophilic methoxylation under controlled pH and temperature .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF at 0–25°C to protect the pyrrolidine nitrogen .
Optimization : Parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading are systematically varied. Reaction progress is monitored via TLC or LC-MS .
Q. How is the spirocyclic structure confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves the three-dimensional spiro architecture and confirms stereochemistry. Data refinement uses SHELXL for high-resolution structures .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for methoxy (~δ 3.8 ppm), tert-butyl (δ 1.4–1.5 ppm), and spiro carbon-bound protons (δ 4.0–5.0 ppm) .
- ¹³C NMR : Peaks at ~170 ppm (carbonyl), 80–85 ppm (spiro carbons), and 28 ppm (tert-butyl) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 374.19 g/mol) .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromane moiety .
- Moisture : The Boc group is hydrolytically labile; use anhydrous solvents (e.g., dried DCM) in reactions .
- Thermal stability : Decomposition observed >150°C; avoid prolonged heating during purification .
Advanced Research Questions
Q. What methodologies are employed to study interactions with biological targets like enzymes or receptors?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or GPCRs .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cellular assays :
- Luciferase reporter assays : Evaluates modulation of signaling pathways (e.g., Wnt/β-catenin) in HEK293T cells .
- Enzyme inhibition : IC₅₀ determination via fluorometric assays (e.g., protease activity) .
Q. How can molecular docking predict binding affinity and mechanism of action?
- Docking software : AutoDock Vina or Schrödinger Maestro simulates ligand-receptor interactions. The spiro structure’s rigidity reduces conformational entropy, enhancing binding .
- Key interactions :
- Hydrogen bonding between the 4-oxo group and catalytic lysine residues.
- Hydrophobic packing of the tert-butyl group in protein pockets .
- Validation : MD simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust docking poses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural analogs : Test derivatives (e.g., 6-bromo or 6-chloro substitutions) to isolate substituent effects .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target inhibition to rule off-target effects .
Q. How do substituents (e.g., methoxy vs. halogen) influence reactivity and bioactivity in spiro compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
